molecular formula C21H29N3 B11534903 2-(2-Cyclododecylidenehydrazinyl)quinoline

2-(2-Cyclododecylidenehydrazinyl)quinoline

Cat. No.: B11534903
M. Wt: 323.5 g/mol
InChI Key: DMFOXZAOLPNXOP-UHFFFAOYSA-N
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Description

2-(2-Cyclododecylidenehydrazinyl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring system attached to a cyclododecylidenehydrazinyl group, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyclododecylidenehydrazinyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of quinoline-2-carbaldehyde with cyclododecylidenehydrazine under acidic conditions. The reaction typically proceeds through a condensation mechanism, forming the desired product with high yield. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclododecylidenehydrazinyl)quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoline ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-(2-Cyclododecylidenehydrazinyl)quinoline has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various bioassays, including antimicrobial and anticancer activities.

    Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: In industrial applications, this compound is used as an intermediate in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Cyclododecylidenehydrazinyl)quinoline involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of key enzymes and signaling pathways, resulting in the suppression of cell growth and proliferation. The exact molecular targets and pathways involved may vary depending on the specific biological context and application.

Comparison with Similar Compounds

2-(2-Cyclododecylidenehydrazinyl)quinoline can be compared with other similar compounds, such as:

    Quinoline: The parent compound, quinoline, is a simpler structure with a wide range of applications in medicinal chemistry and industry.

    Quinoline N-oxide: An oxidized derivative of quinoline, known for its enhanced biological activity.

    Cyclododecylidenehydrazine: A related compound with a similar hydrazine moiety but lacking the quinoline ring system.

The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.

Properties

Molecular Formula

C21H29N3

Molecular Weight

323.5 g/mol

IUPAC Name

N-(cyclododecylideneamino)quinolin-2-amine

InChI

InChI=1S/C21H29N3/c1-2-4-6-8-13-19(14-9-7-5-3-1)23-24-21-17-16-18-12-10-11-15-20(18)22-21/h10-12,15-17H,1-9,13-14H2,(H,22,24)

InChI Key

DMFOXZAOLPNXOP-UHFFFAOYSA-N

Canonical SMILES

C1CCCCCC(=NNC2=NC3=CC=CC=C3C=C2)CCCCC1

Origin of Product

United States

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